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Introduction
Zinc finger MYND-type containing 19 (ZMYND19) and Zinc finger MYND-type containing 8

(ZMYND8) are both members of the MYND domain-containing protein family, characterized by

a conserved cysteine-histidine rich zinc finger motif. While sharing this structural feature,

emerging research indicates that they participate in distinct cellular processes. ZMYND8 is a

well-documented chromatin reader involved in transcriptional regulation and the DNA damage

response, with a complex and sometimes contradictory role in cancer.[1][2] In contrast,

ZMYND19, also known as MIZIP, has been identified as an interactor of membrane receptors

and the cytoskeleton, and more recently as a negative regulator of the mTORC1 signaling

pathway.[1][2] This guide provides a comprehensive side-by-side comparison of their known

functions, supported by available experimental data and methodologies, to aid researchers in

discerning their unique roles in cellular biology and disease.
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Feature ZMYND19 (MIZIP)
ZMYND8 (RACK7,
PRKCBP1)

Primary Function

Negative regulator of mTORC1

signaling; interacts with

melanin-concentrating

hormone receptor 1 (MCHR1)

and tubulin.[2][3][4]

Transcriptional co-repressor

and co-activator; chromatin

reader involved in DNA

damage response.[1][2][5]

Key Domains MYND-type zinc finger.[4][6]
PHD, Bromodomain, PWWP,

MYND-type zinc finger.[7][8]

Cellular Localization

Cytoplasm, relocates to

plasma membrane upon

MCHR1 interaction; lysosomal

membrane.[1][2]

Primarily nucleus.[9]

Key Protein Interactions

MKLN1, Raptor, RagA/C,

MCHR1, alpha- and beta-

tubulin.[2][3][10]

NuRD complex (CHD4,

HDAC1/2, GATAD2A), P-TEFb

complex (CDK9, Cyclin T1),

KDM5 family, EZH2, BRD4.[5]

[7][9]

Signaling Pathways mTORC1 signaling.[2]

DNA damage response

(homologous recombination),

transcriptional regulation, HIF-

1 signaling.[5][7]

Role in Cancer
Implicated in hepatocellular

carcinoma progression.[6][11]

Dual role as a tumor

suppressor and pro-oncogenic

factor in various cancers

including breast, prostate, and

colorectal cancer.[1][12]

Functional Comparison
Role in Cellular Signaling
ZMYND19 has been shown to be a negative regulator of the mTORC1 pathway, a central

signaling node that controls cell growth, proliferation, and metabolism.[2][13] In association with
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Muskelin 1 (MKLN1), ZMYND19 localizes to the lysosomal membrane where it inhibits

mTORC1 activity.[2][14] This function is mediated through the interaction of the

ZMYND19/MKLN1 complex with Raptor, a key component of mTORC1, and the RagA/C

GTPases.[2] This interaction appears to block a late stage of mTORC1 activation.[2]

Additionally, ZMYND19 interacts with the C-terminus of the melanin-concentrating hormone

receptor 1 (MCHR1), suggesting a role in G-protein coupled receptor (GPCR) signaling.[3][10]

Its interaction with tubulin via its MYND domain further suggests a potential role in linking

receptor signaling to cytoskeletal dynamics.[1][4]

ZMYND8, on the other hand, is intricately involved in chromatin-based signaling, particularly in

the DNA damage response (DDR) and transcriptional regulation. As a chromatin reader,

ZMYND8 recognizes specific post-translational modifications on histone tails, including

H3K4me1 and H3K14ac, through its PHD and bromodomains.[7][8] This allows it to be

recruited to sites of DNA damage and to specific gene promoters. In the context of the DDR,

ZMYND8 recruits the Nucleosome Remodeling and Deacetylase (NuRD) complex to damaged

chromatin to facilitate transcriptional repression and promote DNA repair via homologous

recombination.[8]

Transcriptional Regulation
ZMYND19's direct role in transcriptional regulation is not well established. Its known functions

are primarily linked to cytoplasmic and membrane-associated signaling events.

In contrast, ZMYND8 is a versatile transcriptional regulator with both co-repressor and co-

activator functions.[5] As a co-repressor, ZMYND8 interacts with the NuRD complex and

histone demethylases like KDM5A to suppress gene expression.[9] Conversely, it can act as a

transcriptional co-activator by associating with the positive transcription elongation factor b (P-

TEFb) complex, which promotes transcriptional elongation.[5] This dual functionality allows

ZMYND8 to fine-tune gene expression in response to various cellular signals.

Role in Disease
ZMYND19 has been implicated in hepatocellular carcinoma, where its overexpression is

associated with tumor progression.[6][11] Its involvement in mTORC1 regulation and MCHR1

signaling, both of which are linked to cancer and metabolic disorders, suggests that ZMYND19

may be a potential therapeutic target in these contexts.[6]
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ZMYND8 has a more complex and context-dependent role in cancer. It has been reported to

act as a tumor suppressor in some cancers by inhibiting cell proliferation and invasion.[12]

However, in other contexts, it can promote tumorigenesis and is associated with poor

prognosis.[1] This dual role is likely dependent on the specific cellular context and the

interacting protein partners of ZMYND8.

Experimental Protocols
Co-Immunoprecipitation to Identify ZMYND19 Interacting
Proteins
This protocol is based on methodologies used to identify the interaction between ZMYND19,

MKLN1, and components of the mTORC1 complex.[2]

Cell Culture and Lysis: Human cell lines (e.g., HEK293T) are transiently transfected with

expression vectors for tagged proteins (e.g., FLAG-ZMYND19, Myc-Raptor). After 24-48

hours, cells are harvested and lysed in a buffer containing non-ionic detergents (e.g., 1%

Triton X-100 or NP-40), protease inhibitors, and phosphatase inhibitors to preserve protein

complexes.

Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose beads. The

supernatant is then incubated with an antibody specific to the tagged protein of interest (e.g.,

anti-FLAG antibody) overnight at 4°C with gentle rotation.

Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture and

incubated for 1-2 hours to capture the antibody-protein complexes.

Washing: The beads are washed multiple times with lysis buffer to remove non-specific

binding proteins.

Elution and Analysis: The protein complexes are eluted from the beads by boiling in SDS-

PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a

PVDF membrane, and subjected to Western blotting using antibodies against the suspected

interacting partners (e.g., anti-Myc antibody).
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Chromatin Immunoprecipitation (ChIP) for ZMYND8
Target Gene Identification
This protocol is based on methods used to identify ZMYND8's genomic binding sites.[9]

Cell Cross-linking: Cells (e.g., prostate cancer cell line DU145) are treated with

formaldehyde to cross-link proteins to DNA.

Chromatin Preparation: The cross-linked cells are lysed, and the nuclei are isolated. The

chromatin is then sheared into smaller fragments (typically 200-1000 bp) using sonication or

enzymatic digestion.

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for

ZMYND8 overnight at 4°C.

Complex Capture: Protein A/G magnetic beads are added to capture the antibody-chromatin

complexes.

Washing: The beads are washed extensively to remove non-specifically bound chromatin.

Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the cross-

links are reversed by heating in the presence of a high salt concentration.

DNA Purification: The DNA is purified to remove proteins and other contaminants.

Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to assess the

enrichment of specific target gene promoters or by high-throughput sequencing (ChIP-Seq)

to identify genome-wide binding sites of ZMYND8.

Cell Invasion Assay
This protocol, often referred to as a Boyden chamber assay, is used to assess the invasive

potential of cancer cells, a process in which both ZMYND19 and ZMYND8 have been

implicated in different contexts.[12][15]

Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are

coated with a basement membrane matrix, such as Matrigel, to mimic the extracellular
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matrix.

Cell Seeding: Cancer cells are serum-starved and then seeded into the upper chamber of

the Transwell insert in a serum-free medium.

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant,

such as fetal bovine serum, to stimulate cell invasion.

Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48

hours).

Removal of Non-invasive Cells: The non-invasive cells on the upper surface of the

membrane are removed with a cotton swab.

Staining and Quantification: The invasive cells on the lower surface of the membrane are

fixed and stained (e.g., with crystal violet). The number of invaded cells is then quantified by

microscopy.
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ZMYND19 in mTORC1 Regulation

Cytoplasm

mTORC1

Raptor RagA/C

ZMYND19

inhibits interaction

MKLN1

Proteasome

inhibits interaction

CTLH E3 Ligase

Ub

Ub

Click to download full resolution via product page

Caption: ZMYND19 and MKLN1 negatively regulate mTORC1 at the lysosome.
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ZMYND8 in the DNA Damage Response
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Caption: ZMYND8's role in the DNA damage response pathway.
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ZMYND19 and ZMYND8, despite sharing the MYND domain, exhibit distinct functional profiles.

ZMYND8 is a key player in the nuclear processes of transcriptional regulation and DNA

damage repair, acting as a versatile chromatin reader and adaptor protein. Its role in cancer is

multifaceted and warrants further investigation to delineate its context-dependent functions.

ZMYND19, in contrast, appears to operate primarily in the cytoplasm and at cellular

membranes, regulating crucial signaling pathways like mTORC1 and potentially linking GPCR

signaling to the cytoskeleton. The current understanding of ZMYND19's functions is less

comprehensive than that of ZMYND8, highlighting a need for further research to fully elucidate

its roles in health and disease. This comparative guide provides a framework for researchers to

navigate the distinct functionalities of these two intriguing proteins and to design future studies

aimed at unraveling their specific contributions to cellular homeostasis and pathology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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